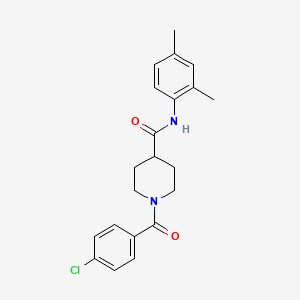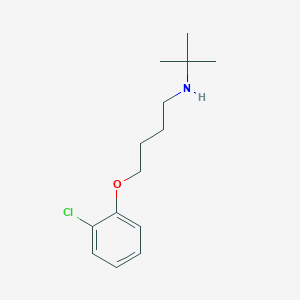
1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential in treating neurodegenerative diseases. This compound was initially developed as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation.
Mecanismo De Acción
CEP-1347 exerts its neuroprotective effects by inhibiting the 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway, which is activated in response to stress and inflammation. The 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway is involved in the regulation of cell death and inflammation, and its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases. By inhibiting the 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway, CEP-1347 can reduce neuronal cell death and inflammation, leading to improved motor function and cognitive performance.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce oxidative stress and inflammation, increase dopamine levels, and improve mitochondrial function. These effects contribute to the neuroprotective properties of CEP-1347, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CEP-1347 is its specificity for the 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway, which reduces the risk of off-target effects. Additionally, CEP-1347 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of CEP-1347 is its poor solubility, which can make it difficult to administer in vivo. This can be overcome by using alternative formulations or delivery methods.
Direcciones Futuras
For CEP-1347 include further preclinical studies to evaluate its efficacy and safety in treating neurodegenerative diseases. Additionally, the development of more potent and selective 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide inhibitors may lead to improved therapeutic options for these diseases. Finally, the identification of biomarkers that can predict response to 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide inhibitors may help to identify patients who are most likely to benefit from this treatment.
Métodos De Síntesis
The synthesis of CEP-1347 involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2,4-dimethylphenylpiperidine to form the desired product, CEP-1347. The final compound is obtained as a white solid with a melting point of 220-222 °C.
Aplicaciones Científicas De Investigación
CEP-1347 has been extensively studied for its potential in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. The 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway has been implicated in the pathogenesis of these diseases, making CEP-1347 a promising candidate for drug development. Several preclinical studies have shown that CEP-1347 can protect neurons from cell death and improve motor function in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14-3-8-19(15(2)13-14)23-20(25)16-9-11-24(12-10-16)21(26)17-4-6-18(22)7-5-17/h3-8,13,16H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSNAQCJJRPNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4978165.png)
![2-[(anilinocarbonothioyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4978184.png)

![3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4978190.png)
![2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4978226.png)
![(1R*,3S*,6R*,8S*)-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4978228.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B4978236.png)

![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)
![2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide](/img/structure/B4978246.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4978259.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4978263.png)